

An In-depth Technical Guide to 2-Bromo-6-tert-butyl-4-methylphenol

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Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-6-methylphenol

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Foreword

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 2-bromo-6-tert-butyl-4-methylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

It is important to note that the initial topic of interest, "**2-Bromo-4-tert-butyl-6-methylphenol**," presents ambiguity in publicly available chemical databases. The CAS number sometimes associated with this name (20834-60-0) is also linked to 2-bromo-4,6-di-tert-butylphenol. To ensure accuracy and rely on verifiable data, this guide focuses on the well-characterized isomer, 2-bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4).

Molecular Structure and Properties

2-Bromo-6-tert-butyl-4-methylphenol is a substituted aromatic compound. The core structure consists of a phenol ring with a bromine atom and a tert-butyl group at the ortho positions (2 and 6, respectively) and a methyl group at the para position (4) relative to the hydroxyl group.

Chemical Structure

The structure of 2-bromo-6-tert-butyl-4-methylphenol is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-6-tert-butyl-4-methylphenol is presented in the table below.

Property	Value	Reference
IUPAC Name	2-bromo-6-tert-butyl-4-methylphenol	[1]
CAS Number	1516-93-4	[1]
Molecular Formula	C ₁₁ H ₁₅ BrO	[1]
Molecular Weight	243.14 g/mol	[1]
Physical Form	Liquid	[2]
Purity	Typically ≥97%	[2]
XLogP3	4.3	[1]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	1	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-bromo-6-tert-butyl-4-methylphenol.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2	Singlet	1H	Aromatic C-H
~7.0	Singlet	1H	Aromatic C-H
~5.5	Singlet	1H	Phenolic -OH
~2.3	Singlet	3H	Methyl (-CH ₃)
~1.4	Singlet	9H	tert-Butyl (-C(CH ₃) ₃)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (ppm)	Assignment
~150	C-OH
~145	C-Br
~135	Aromatic C-C(CH ₃) ₃
~130	Aromatic C-CH ₃
~128	Aromatic C-H
~125	Aromatic C-H
~35	Quaternary C of tert-butyl
~30	Methyl C of tert-butyl
~20	Methyl C

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A vapor phase IR spectrum is available for this compound[1]. Key expected absorption bands are detailed below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600-3200	O-H stretch	Phenolic -OH
3000-2850	C-H stretch	Aliphatic (tert-butyl, methyl)
1600-1450	C=C stretch	Aromatic ring
1260-1000	C-O stretch	Phenol
750-550	C-Br stretch	Bromo-alkane

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The GC-MS data is available, indicating a molecular ion peak consistent with its molecular weight[1].

Expected Fragmentation Pattern:

- Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
- [M-15]⁺: Loss of a methyl group (CH₃) from the tert-butyl group, resulting in a fragment at m/z 227/229.
- [M-57]⁺: Loss of the entire tert-butyl group, leading to a significant fragment.
- Other Fragments: Various other fragments resulting from the cleavage of the aromatic ring and loss of other substituents.

Experimental Protocols

Synthesis of 2-bromo-6-tert-butyl-4-methylphenol

The synthesis of 2-bromo-6-tert-butyl-4-methylphenol can be achieved by the electrophilic bromination of 2-tert-butyl-4-methylphenol. The tert-butyl group provides steric hindrance, directing the bromine to the other ortho position.

Materials:

- 2-tert-butyl-4-methylphenol
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-tert-butyl-4-methylphenol (1 equivalent) in dichloromethane.
- **Bromination:** Cool the solution in an ice bath ($0\text{ }^{\circ}\text{C}$). Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes with constant stirring.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-6-tert-butyl-4-methylphenol.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for 2-bromo-6-tert-butyl-4-methylphenol.

Signaling Pathways and Applications

Currently, there is limited specific information available in the public domain regarding the direct involvement of 2-bromo-6-tert-butyl-4-methylphenol in specific signaling pathways or its extensive application in drug development. However, substituted phenols, in general, are known to be important intermediates in organic synthesis and can serve as building blocks for more complex molecules with potential biological activity. Hindered phenols, such as the subject of this guide, are also investigated for their antioxidant properties.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and spectroscopic data of 2-bromo-6-tert-butyl-4-methylphenol. A reliable experimental protocol for its synthesis has also been outlined. While its specific biological applications are not yet widely documented, its structural features make it a compound of interest for further research in medicinal chemistry and materials science. It is hoped that the information compiled herein will be a valuable resource for scientists and researchers.

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